
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one, also known as 5-Bromo-2FBP, is an organobromide compound that has been studied for its potential use in various scientific applications. It is a halogenated heterocyclic compound that has been used as a synthetic intermediate in a variety of organic syntheses. 5-Bromo-2FBP has also been studied for its potential use as a pharmaceutical agent, with research indicating that it may have a number of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been instrumental in treating various cancers. The compound 5-Bromo-1-(2-fluorobenzyl)pyrimidin-2(1H)-one contributes to the synthesis of these crucial agents. Research highlights the advancements in fluorine chemistry that have enabled more precise use of fluorinated pyrimidines to combat cancer effectively. Notably, methods for synthesizing 5-FU, incorporating radioactive and stable isotopes, have been reviewed to study its metabolism and biodistribution, enhancing its application in personalized medicine. Furthermore, the role of fluorinated pyrimidines in inhibiting thymidylate synthase and other RNA- and DNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A (TRMT2A) and DNA topoisomerase 1 (Top1), underscores their significance in cancer therapeutics (Gmeiner, 2020).
Pyrimidine Analogs in Solid Tumors
The synthesis of 5-fluorouracil and its analogs has been a cornerstone in the treatment arsenal against solid tumors for over four decades. These compounds, including This compound , are part of therapeutic strategies for a variety of solid tumors. They have been subject to numerous studies aiming to optimize their cellular pharmacology and mechanisms of action. The exploration of combining 5-FU with modulatory agents like leucovorin and methotrexate to enhance its metabolism or cytotoxic effects exemplifies ongoing efforts to improve treatment outcomes (Grem, 2000).
Pyrimidine Scaffolds in Drug Discovery
The pyranopyrimidine core, closely related to This compound , is crucial for medicinal and pharmaceutical industries due to its wide range of synthetic applications and bioavailability. Research in this domain focuses on developing substituted pyrimidine derivatives for potential therapeutic applications, showcasing the compound's versatility in drug discovery. This includes exploring synthetic pathways employing hybrid catalysts for the development of pyranopyrimidine scaffolds, highlighting the ongoing research aimed at utilizing these compounds for creating lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Eigenschaften
IUPAC Name |
5-bromo-1-[(2-fluorophenyl)methyl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-14-11(16)15(7-9)6-8-3-1-2-4-10(8)13/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBMTXJKIOELRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=NC2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)

![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)
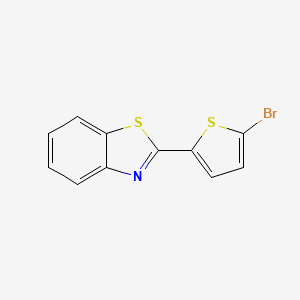
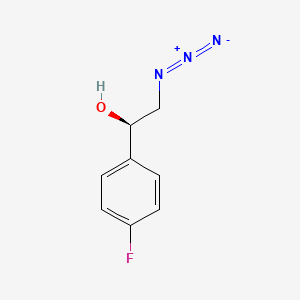
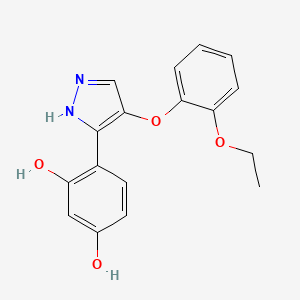
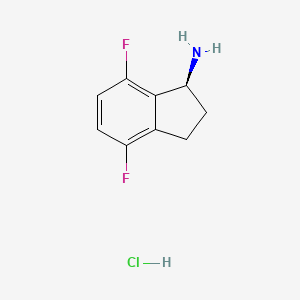

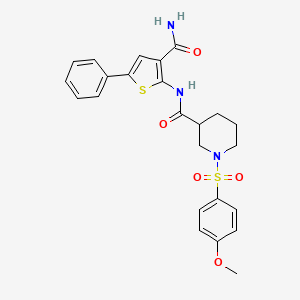
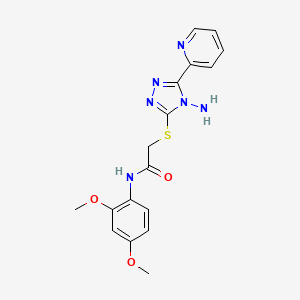
![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)
![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)
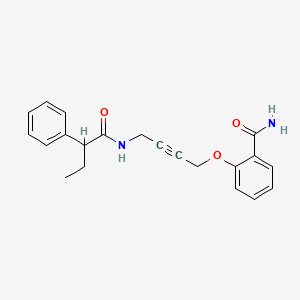
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)